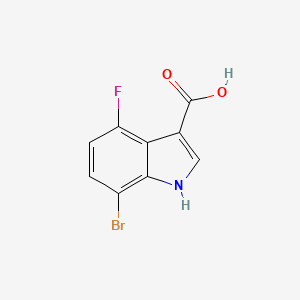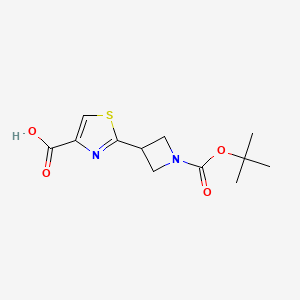
2-(1-(叔丁氧羰基)氮杂环丁-3-基)噻唑-4-羧酸
描述
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 2089876-66-2 . It has a molecular weight of 284.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . The compound’s molecular weight is 284.34 .科学研究应用
-
- Application Summary : This compound has been used as a building block in organic synthesis.
- Results or Outcomes : The outcomes would also depend on the specific reactions being performed. In general, using this compound as a building block can help chemists construct more complex molecules.
-
- Application Summary : The compound has potential applications in medicinal chemistry.
- Methods of Application : Again, the specific methods would depend on the particular study or experiment being conducted. The compound could potentially be used in the synthesis of new drugs or therapeutic agents.
- Results or Outcomes : The outcomes would depend on the specific applications in medicinal chemistry. It could potentially lead to the development of new treatments for various diseases.
-
- Application Summary : The compound has potential applications in material science.
- Methods of Application : The specific methods would depend on the particular study or experiment being conducted. The compound could potentially be used in the synthesis of new materials.
- Results or Outcomes : The outcomes would depend on the specific applications in material science. It could potentially lead to the development of new materials with unique properties.
-
- Application Summary : This compound can be used as a starting material in the synthesis of other complex molecules .
- Methods of Application : The specific methods would depend on the particular reactions being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would depend on the specific reactions being performed. In general, using this compound as a starting material can help chemists construct more complex molecules .
-
- Application Summary : This compound could potentially be used in the discovery of new drugs .
- Methods of Application : The compound could be used in high-throughput screening assays to identify potential drug candidates .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially lead to the identification of new drug candidates .
-
- Application Summary : This compound could potentially be used in biochemical research .
- Methods of Application : The compound could be used in various biochemical assays to study its interactions with biological systems .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially provide insights into the biological activities of this compound .
-
- Application Summary : This compound can be used as a starting material in the synthesis of other complex molecules .
- Methods of Application : The specific methods would depend on the particular reactions being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would depend on the specific reactions being performed. In general, using this compound as a starting material can help chemists construct more complex molecules .
-
- Application Summary : This compound could potentially be used in the discovery of new drugs .
- Methods of Application : The compound could be used in high-throughput screening assays to identify potential drug candidates .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially lead to the identification of new drug candidates .
-
- Application Summary : This compound could potentially be used in biochemical research .
- Methods of Application : The compound could be used in various biochemical assays to study its interactions with biological systems .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially provide insights into the biological activities of this compound .
安全和危害
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFOLMLKTMGCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



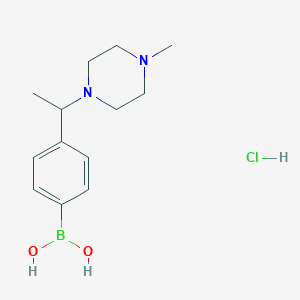

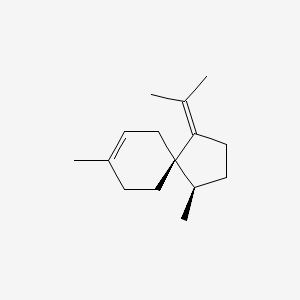
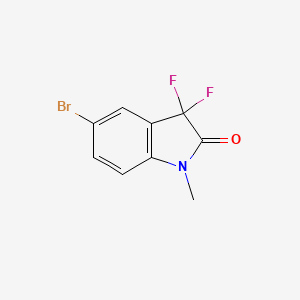
![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)
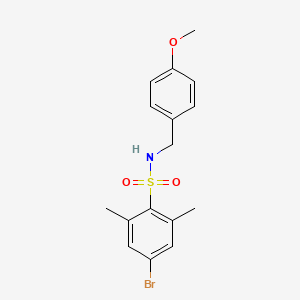
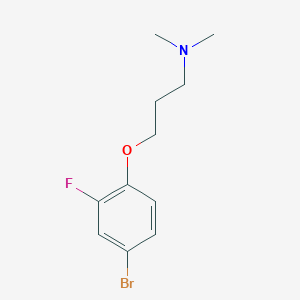
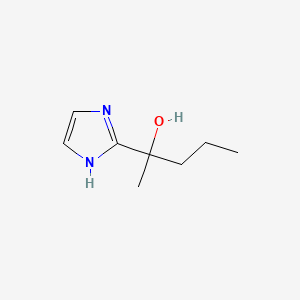

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

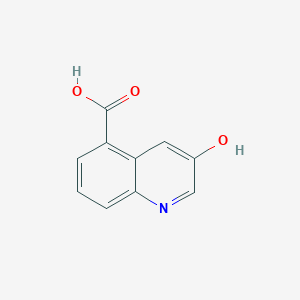
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
